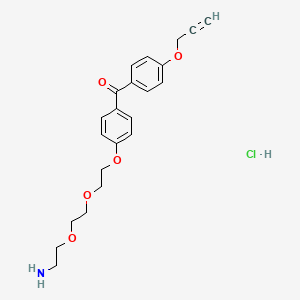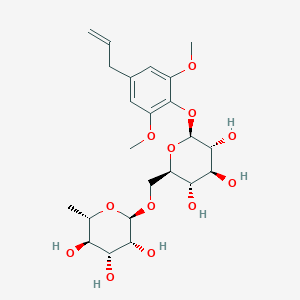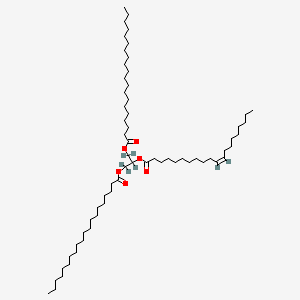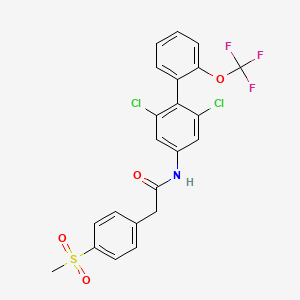
Thalidomide-NH-amido-C2-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Thalidomide-NH-amido-C2-NH2 (hydrochloride) is synthesized through a series of chemical reactions that involve the incorporation of a cereblon ligand and a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
The industrial production of Thalidomide-NH-amido-C2-NH2 (hydrochloride) involves large-scale synthesis using similar chemical routes as in laboratory settings. The production process is optimized for yield and purity, ensuring that the compound meets research-grade standards .
化学反応の分析
Types of Reactions
Thalidomide-NH-amido-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Thalidomide-NH-amido-C2-NH2 (hydrochloride) has a wide range of scientific research applications, including:
作用機序
Thalidomide-NH-amido-C2-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways .
類似化合物との比較
Similar Compounds
Thalidomide-NH-C5-NH2 (hydrochloride): Another E3 ligase ligand-linker conjugate with a different linker length.
Thalidomide-O-amido-PEG-C2-NH2 (hydrochloride): A similar compound with a PEG linker.
Uniqueness
Thalidomide-NH-amido-C2-NH2 (hydrochloride) is unique due to its specific linker structure, which may confer distinct binding properties and degradation efficiency compared to other similar compounds .
特性
分子式 |
C17H20ClN5O5 |
|---|---|
分子量 |
409.8 g/mol |
IUPAC名 |
N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C17H19N5O5.ClH/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25;/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25);1H |
InChIキー |
OBMWTTCFKFSZHH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)

![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)


![(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one](/img/structure/B11936187.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)
